molecular formula C14H12N4S B1269358 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 129119-80-8

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1269358
CAS No.: 129119-80-8
M. Wt: 268.34 g/mol
InChI Key: PXHPPVLWNLIWNR-UHFFFAOYSA-N
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Description

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a thiol group, which contribute to its diverse chemical reactivity and biological activities.

Mechanism of Action

Target of Action

The primary targets of 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol are the enzymes alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of alpha-amylase and alpha-glucosidase, preventing them from catalyzing the breakdown of complex carbohydrates into glucose .

Biochemical Pathways

By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a slower release of glucose into the bloodstream, which can help manage blood sugar levels, particularly beneficial for individuals with diabetes .

Result of Action

The inhibition of alpha-amylase and alpha-glucosidase by this compound leads to a reduction in the rate of carbohydrate digestion. This results in a slower and more controlled release of glucose into the bloodstream, helping to maintain stable blood sugar levels .

Biochemical Analysis

Biochemical Properties

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol plays a crucial role in various biochemical reactions. It interacts with a variety of enzymes and proteins, exhibiting inhibitory effects on certain enzymes. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs . Additionally, this compound can bind to receptors and other biomolecules, influencing their function and activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which contribute to the compound’s stability and efficacy in biological systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression, leading to changes in the levels of specific proteins that are critical for cell survival and function. Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and modulation of gene expression without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in liver and kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound undergoes biotransformation, resulting in the formation of various metabolites that can have different biological activities . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound can be influenced by factors such as its lipophilicity and the presence of binding sites on target proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The presence of the compound in these compartments allows it to interact with key biomolecules and exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol typically involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with benzyl halides under basic conditions. One common method is to react 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like methanol or ethanol . The reaction is usually carried out at reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
  • 4-Methyl-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol stands out due to its unique combination of a benzyl group, a pyridine ring, and a thiol group, which confer distinct chemical reactivity and biological activities. Compared to similar compounds, it exhibits enhanced antimicrobial and antidiabetic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-benzyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-16-13(12-7-4-8-15-9-12)18(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHPPVLWNLIWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349864
Record name 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129119-80-8
Record name 2,4-Dihydro-4-(phenylmethyl)-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129119-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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